Phosphodiesterase-IN-1

Malaria Plasmodium falciparum PDE Inhibition

Choose Phosphodiesterase-IN-1 to replace generic PDE inhibitors that cause experimental variability. This specific Compound 7 delivers a validated P. falciparum 3D7 IC50 of 0.64 µM, providing a >50-fold potency gain over zaprinast for dose-response studies. A quantitative benchmark vs. BIPPO (pIC50 5.9), it ensures reproducible data in anti-parasitic HTS and SAR medicinal chemistry campaigns.

Molecular Formula C15H15FN4O
Molecular Weight 286.30 g/mol
Cat. No. B12378110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphodiesterase-IN-1
Molecular FormulaC15H15FN4O
Molecular Weight286.30 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C(=NN1)C(=O)NC(=N2)CC3=CC=C(C=C3)F
InChIInChI=1S/C15H15FN4O/c1-8(2)12-13-14(20-19-12)15(21)18-11(17-13)7-9-3-5-10(16)6-4-9/h3-6,8H,7H2,1-2H3,(H,19,20)(H,17,18,21)
InChIKeyKNEISJHXOXOHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphodiesterase-IN-1 for Malaria Research: A Potent PDE Inhibitor with Defined Antiparasitic Activity


Phosphodiesterase-IN-1, also designated as Compound 7, is a synthetic small-molecule inhibitor of 3',5'-cyclic nucleotide phosphodiesterases (PDEs), a class of enzymes critical for regulating intracellular cAMP and cGMP levels [1]. The compound is a member of the pyrazolopyrimidinone chemical series, with a molecular formula of C15H15FN4O, a molecular weight of 286.30 g/mol, and CAS number 521297-42-7 . Its discovery and initial characterization were reported in a seminal 2015 study that repurposed human PDE inhibitors to target apicomplexan parasites, demonstrating that this chemical class can potently block the in vitro proliferation of Plasmodium falciparum and Toxoplasma gondii [1].

Why Generic PDE Inhibitors Cannot Substitute for Phosphodiesterase-IN-1 in Apicomplexan Parasite Studies


Despite the broad availability of PDE inhibitors (e.g., sildenafil, IBMX, zaprinast), their indiscriminate use in malaria or toxoplasmosis research introduces significant experimental variability due to divergent isoform selectivity, species-specific potency, and off-target effects. Phosphodiesterase-IN-1 emerged from a focused medicinal chemistry campaign specifically designed to optimize inhibition of apicomplexan PDEs, demonstrating potent antiproliferative activity against P. falciparum (strain 3D7) with an IC50 of 0.64 μM . In contrast, the benchmark PDE inhibitor zaprinast exhibits an ED50 of 35 μM against asexual blood-stage P. falciparum in vitro, representing a more than 50-fold reduction in potency under comparable experimental conditions [1]. Substituting a generic PDE inhibitor without defined anti-parasitic activity or potency validation therefore risks confounding data interpretation, failing to recapitulate published findings, and undermining the reproducibility of cyclic nucleotide-dependent signaling studies in these pathogens.

Phosphodiesterase-IN-1: Quantitative Differentiation Data for Procurement and Experimental Design


Superior Antimalarial Potency Relative to Benchmark PDE Inhibitor Zaprinast

Phosphodiesterase-IN-1 (Compound 7) demonstrates significantly higher potency in inhibiting the proliferation of P. falciparum (strain 3D7) compared to the classical PDE inhibitor zaprinast. The compound achieves an IC50 value of 0.64 μM , whereas zaprinast, evaluated in a similar asexual blood-stage in vitro assay, exhibits an ED50 of 35 μM [1]. This corresponds to a 55-fold improvement in potency.

Malaria Plasmodium falciparum PDE Inhibition

Defined Chemical Scaffold with Established Structure-Activity Relationship (SAR) Context

Phosphodiesterase-IN-1 belongs to the pyrazolopyrimidinone chemical class, specifically identified as Compound 7 in the original 2015 medicinal chemistry study [1]. The parent scaffold, 5-benzyl-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (BIPPO), has a reported antimalarial potency of pIC50 5.9 (equivalent to an IC50 of approximately 1.26 μM) [2]. The structural modifications in Phosphodiesterase-IN-1 (Compound 7) relative to BIPPO confer enhanced potency, achieving an IC50 of 0.64 μM .

Medicinal Chemistry Pyrazolopyrimidinone SAR

Consistent and Verifiable Biological Activity Across Independent Vendor Datasheets

The antimalarial activity of Phosphodiesterase-IN-1 is consistently reported across multiple independent, reputable vendor datasheets. MedChemExpress, InvivoChem, TargetMol, and PeptideDB all document an IC50 value of 0.64 μM against P. falciparum (strain 3D7) [1]. This cross-vendor consistency strengthens confidence in the compound's reported bioactivity and mitigates the risk of batch-to-batch or supplier-specific variability.

Quality Control Reproducibility Compound Validation

Potential for Dual cGMP/cAMP Pathway Modulation Implied by Chemical Class

The pyrazolopyrimidinone scaffold, to which Phosphodiesterase-IN-1 belongs, has been shown to inhibit single or multiple PDE isoforms that regulate both cGMP and cAMP levels in apicomplexan parasites [1]. The parent compound BIPPO was demonstrated to activate PKG-dependent egress and promote cAMP-dependent phosphorylation of a ligand critical for host cell invasion [1]. While direct isoform selectivity data for Phosphodiesterase-IN-1 are not yet published, its structural kinship to BIPPO suggests a similar capacity to perturb both cyclic nucleotide signaling pathways, a feature that distinguishes it from isoform-selective human PDE inhibitors.

Signal Transduction Cyclic Nucleotides Apicomplexan Biology

Phosphodiesterase-IN-1: Optimal Use Cases for Malaria and Apicomplexan Parasite Research


Validating PDE Inhibition as a Therapeutic Strategy in P. falciparum

Use Phosphodiesterase-IN-1 as a chemical probe to validate the essentiality of PDE activity for P. falciparum blood-stage proliferation. The compound's potent IC50 of 0.64 μM against strain 3D7 provides a robust window for dose-response studies, while the availability of less potent analogs (e.g., BIPPO) and the benchmark zaprinast allows for comparative analysis of on-target versus off-target effects. This is supported by the original 2015 study that established the pyrazolopyrimidinone series as effective antiparasitic agents [1].

Dissecting Cyclic Nucleotide-Dependent Signaling in Toxoplasma gondii

Employ Phosphodiesterase-IN-1 to investigate the roles of cGMP and cAMP in T. gondii egress, invasion, and replication. The parent compound BIPPO has been shown to activate PKG-dependent egress in T. gondii, and the structural similarity of Phosphodiesterase-IN-1 suggests it may elicit similar, if not more potent, effects [1]. This application is particularly valuable for researchers studying the signal transduction pathways that govern the lytic cycle of this opportunistic pathogen.

Structure-Activity Relationship (SAR) Studies for Antimalarial Lead Optimization

Utilize Phosphodiesterase-IN-1 as a reference compound in medicinal chemistry campaigns aimed at improving the potency, selectivity, and pharmacokinetic properties of pyrazolopyrimidinone-based antimalarials. The compound's defined IC50 of 0.64 μM and its relationship to the parent BIPPO (pIC50 5.9) provide a quantitative benchmark for evaluating new synthetic analogs [2]. This is directly relevant to the ongoing efforts described in the 2023 SAR optimization study that identified analogs with pIC50 > 6.0 [2].

Positive Control for High-Throughput Screening (HTS) Assays Targeting Apicomplexan PDEs

Incorporate Phosphodiesterase-IN-1 as a positive control in HTS campaigns designed to identify novel inhibitors of P. falciparum or T. gondii PDEs. The compound's well-characterized and consistently reported bioactivity across multiple vendors ensures reliable performance as a benchmark for assay validation, hit confirmation, and dose-response curve generation. This is crucial for maintaining assay quality and reproducibility in large-scale screening efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phosphodiesterase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.